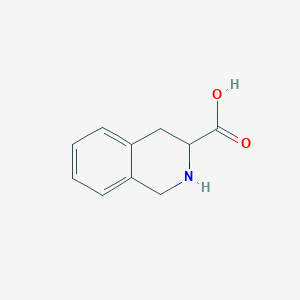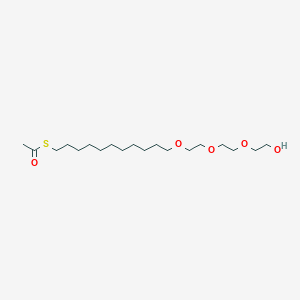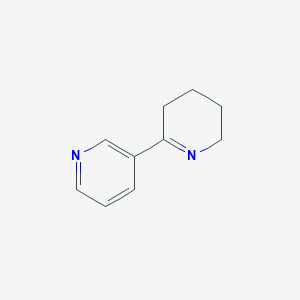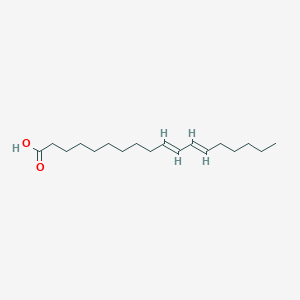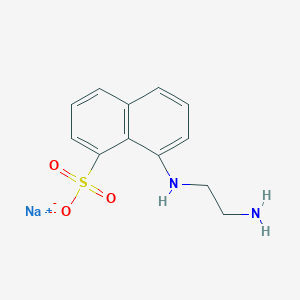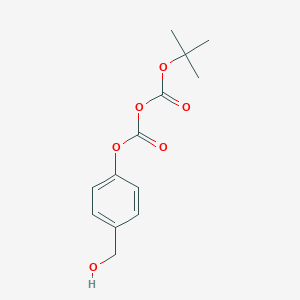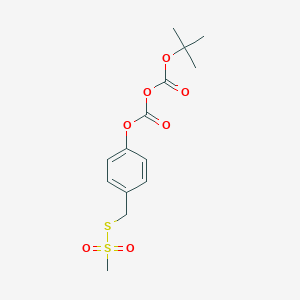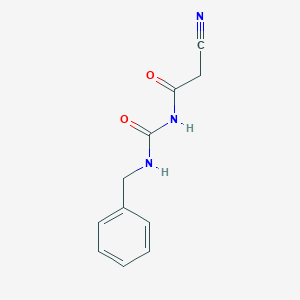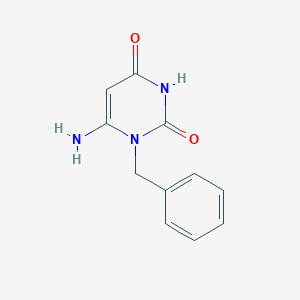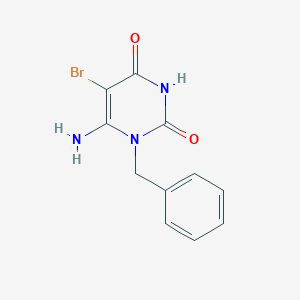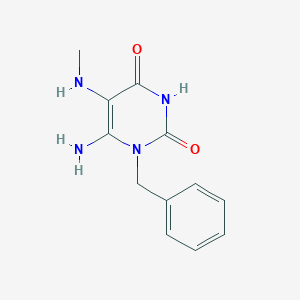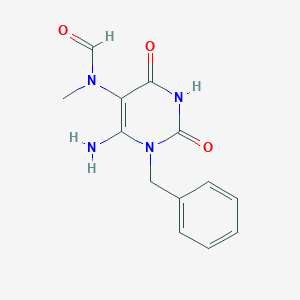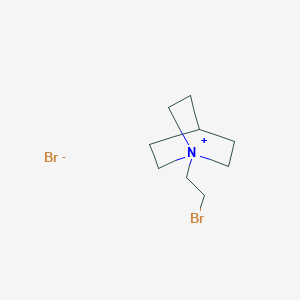
N-(2-Bromoethyl)quinuclidinium, Bromide
Descripción general
Descripción
N-(2-Bromoethyl)quinuclidinium, Bromide is a specialty product for proteomics research . It has a molecular formula of C9H17Br2N and a molecular weight of 299.05 g/mol .
Molecular Structure Analysis
The molecular structure of N-(2-Bromoethyl)quinuclidinium, Bromide is based on its molecular formula, C9H17Br2N. This suggests that the compound contains a quinuclidine ring (a type of nitrogen-containing heterocycle) with a bromoethyl group attached .Aplicaciones Científicas De Investigación
Inorganic Bromine in Marine Atmosphere
A comprehensive review on the cycling of inorganic bromine in the marine boundary layer highlighted the transformation of particulate bromide to reactive inorganic gases, influencing ozone and other marine air constituents. This review underscores the significance of bromine cycling over oceans and its impact on atmospheric chemistry (Sander et al., 2003).
Novel Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food products emphasizes the increasing application of NBFRs and calls for more studies on their occurrence, fate, and toxicity. This review connects EU registration data with scientific findings, identifying knowledge gaps and the need for further research (Zuiderveen et al., 2020).
Electrochemical Water Treatment
An analysis of electrochemical processes for water treatment indicates that the presence of bromide can affect the efficiency and outcomes of treatment methods. This review identifies challenges and opportunities in electrochemical treatment, especially concerning the formation of toxic byproducts in the presence of bromide (Radjenovic & Sedlak, 2015).
Propiedades
IUPAC Name |
1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBVASFUNCIZQJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1CC2)CCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543611 | |
| Record name | 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)quinuclidinium, Bromide | |
CAS RN |
104304-10-1 | |
| Record name | 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




